4-Chlorobenzaldehyde

Overview

Description

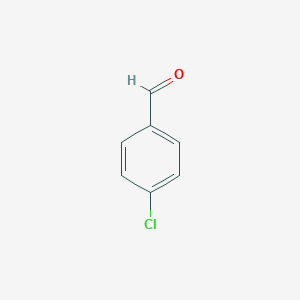

4-Chlorobenzaldehyde (C₇H₅ClO) is an aromatic aldehyde featuring a chlorine substituent at the para position of the benzaldehyde ring. This electron-withdrawing group significantly influences its reactivity, making it a versatile intermediate in organic synthesis. It is widely employed in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. For instance, it participates in Schiff base condensations to form imines (e.g., hydrazones and benzoxazoles) , serves as a substrate in multicomponent reactions (MCRs) for synthesizing pyran and chromene derivatives , and acts as a precursor for chiral mandelic acid amides . Its stability under acidic and catalytic conditions further enhances its utility in diverse synthetic protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzaldehyde can be synthesized through several methods:

Oxidation of 4-Chlorobenzyl Alcohol: This method involves the oxidation of 4-chlorobenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.

Chlorinated Hydrolysis of p-Chlorotoluene: In this method, p-chlorotoluene is subjected to chlorination in the presence of phosphorus trichloride and light.

Industrial Production Methods

Industrial production of this compound often involves the chlorinated hydrolysis of p-chlorotoluene due to its efficiency and cost-effectiveness. The reaction is carried out at elevated temperatures (160-170°C) under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Applications

4-Chlorobenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. One significant application is its role in the synthesis of chlomezanone , which is derived through condensation reactions involving this compound and thiohydracrylic acid. This compound exhibits therapeutic properties, making it useful in medicinal chemistry .

Case Study: Synthesis of Chlomezanone

- Reactants : this compound, thiohydracrylic acid

- Method : Condensation followed by cyclization

- Yield : High yields reported in laboratory settings

Agrochemical Applications

In agrochemicals, this compound is utilized as a precursor for the synthesis of various herbicides and plant growth regulators. Notably, it is involved in the production of paclobutrazol and uniconazole , which are widely used as growth regulators in agriculture. These compounds help in inhibiting plant growth and improving crop yield .

Table: Agrochemical Products Derived from this compound

| Product Name | Type | Function |

|---|---|---|

| Paclobutrazol | Plant Growth Regulator | Inhibits gibberellin biosynthesis |

| Uniconazole | Plant Growth Regulator | Controls growth and flowering |

Dyestuff Manufacturing

This compound is also a key intermediate in the production of various dyes. It is used in synthesizing dyestuffs such as Acid Blue 7 BF and Acid Gorgeous Blue 6B , which are employed in textile dyeing processes due to their vibrant colors and stability .

Case Study: Synthesis of Acid Blue Dyes

- Intermediate : this compound

- Process : Multi-step synthesis involving diazotization and coupling reactions

- Applications : Textile industry for dyeing fabrics

Material Science Applications

In material science, this compound has been explored for its potential in developing novel materials with unique properties. Recent studies have investigated its use in synthesizing thiosemicarbazone derivatives, which exhibit nonlinear optical (NLO) properties. These materials are promising for applications in photonics and optoelectronics .

Table: Properties of Thiosemicarbazone Derivatives

| Property | Value |

|---|---|

| Second Harmonic Generation Efficiency | 18 times that of urea |

| Thermal Stability | Stable up to 210 °C |

Chemical Synthesis

The compound is frequently used as a reagent in various organic synthesis reactions. It participates in nucleophilic addition reactions, particularly with compounds like malononitrile and dimedone, often facilitated by green catalysts such as caffeine. This approach emphasizes environmentally friendly methodologies in synthetic chemistry .

Table: Reaction Overview

| Reactants | Catalyst | Solvent | Outcome |

|---|---|---|---|

| This compound + Malononitrile + Dimedone | Caffeine | Water/Ethanol | Formation of new organic compounds |

Mechanism of Action

The mechanism of action of 4-chlorobenzaldehyde involves its reactivity as an aldehyde. It can undergo nucleophilic addition reactions due to the presence of the carbonyl group. The chlorine atom at the para position can influence the reactivity of the compound by withdrawing electron density from the benzene ring, making the carbonyl carbon more electrophilic .

Comparison with Similar Compounds

Reactivity Based on Substituent Electronic Effects

4-Chlorobenzaldehyde exhibits distinct reactivity compared to benzaldehydes with electron-donating groups (EDGs) or other halogens. For example:

- Electron-Withdrawing vs. Donating Groups: In three-component reactions (e.g., with dimedone and malononitrile), this compound reacts faster than aldehydes with EDGs (e.g., 4-methoxybenzaldehyde) due to enhanced electrophilicity at the carbonyl carbon .

- Substituent Position : Positional isomers like 2-chloro- and 3-chlorobenzaldehyde show lower reactivity. Biotransformation studies reveal that this compound is converted to (R)-4-chloromandelic acid amide at 20% of the rate observed for 3-chlorobenzaldehyde, while 2-chlorobenzaldehyde shows negligible conversion .

Table 1: Reactivity of Substituted Benzaldehydes in Multicomponent Reactions

*Relative conversion rate compared to 3-chlorobenzaldehyde.

Table 2: Catalytic Efficiency in this compound Reactions

Positional Isomer Effects

The chlorine substituent’s position critically impacts reaction outcomes:

- Steric Hindrance : In Suzuki cross-coupling, this compound derivatives exhibit moderate yields (∼70%) due to reduced steric hindrance compared to ortho-substituted analogs .

- Hydrogenation Sensitivity : Reactions with 4-nitrotoluene show lower yields for this compound (∼65%) than benzaldehyde (∼85%), likely due to competing hydrogenation to 4-chlorobenzyl alcohol .

Biological Activity

4-Chlorobenzaldehyde is an aromatic aldehyde that has garnered interest in various fields of biological research due to its potential antimicrobial, antifungal, and antitubercular properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative data on its efficacy against various pathogens.

This compound (C7H5ClO) is characterized by a chlorine atom substituted at the para position of the benzene ring relative to the aldehyde functional group. This substitution influences its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative study on halogenated β-nitrostyrenes showed that derivatives with chlorine substitutions, including this compound, demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating several halogenated compounds, this compound was tested against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Bacillus subtilis | 256 |

| Escherichia coli | 256 |

These results indicate that while this compound is effective against certain Gram-positive bacteria, its activity against Gram-negative bacteria like E. coli is notably weaker .

Antifungal Activity

The antifungal properties of this compound have also been explored. In a separate investigation focusing on halogenated derivatives, compounds including this compound showed specific inhibitory effects against Candida species.

Comparative Antifungal Activity

The following table summarizes the antifungal activity of selected compounds compared to standard antifungal agents:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 7.81 | Candida glabrata |

| Fluconazole | 6.51 | Candida glabrata |

This data suggests that this compound exhibits comparable antifungal efficacy to established treatments, particularly against Candida spp. .

Antitubercular Activity

The antitubercular potential of metal complexes formed with this compound has been investigated as well. A study reported the synthesis of Ni(II) complexes with thiosemicarbazone derived from this compound, which demonstrated promising antitubercular activity.

Findings from Metal Complex Studies

The Ni(II) complex exhibited significant inhibition against Mycobacterium tuberculosis, suggesting that the incorporation of this compound into metal complexes can enhance biological activity:

- Ni(II) Complex MIC : Significant inhibition observed at concentrations as low as against M. tuberculosis H37RV.

This highlights the potential for developing new therapeutic agents based on the structural modifications of this compound .

The biological activity of this compound is believed to be mediated through various mechanisms:

- Disruption of Membrane Integrity : The compound may interact with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key metabolic enzymes in pathogens, disrupting their growth and reproduction.

- Formation of Reactive Oxygen Species (ROS) : The compound can induce oxidative stress in microbial cells, leading to cell death.

Q & A

Basic Research Questions

Q. What are standard protocols for removing excess 4-chlorobenzaldehyde in Schiff base synthesis?

Excess this compound in reactions can be detected via NMR. If present, it is removed by washing with 30% sodium sulfite solution, which effectively quenches unreacted aldehyde without degrading the Schiff base product. This step is critical to avoid interference in downstream reactions or characterization .

Q. How is this compound utilized in synthesizing antimicrobial pyran derivatives?

this compound reacts with methyl 2-cyanoacetate and 8-hydroxyquinoline under solvent-free conditions to form pyranoquinoline derivatives. The reaction proceeds via a Knoevenagel condensation, followed by cyclization. Yield optimization (up to 91%) involves monitoring Rf values (e.g., 0.78 in n-hexane/dichloromethane) and IR spectroscopy for key functional groups (C=N, C=O) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Key precautions include:

- Use of PPE (EN 166-compliant goggles, nitrile gloves).

- Engineering controls: fume hoods, eyewash stations, and explosion-proof equipment.

- Waste disposal via approved protocols due to aquatic toxicity (H411). Training on SDS compliance and first aid for skin/eye exposure is mandatory .

Advanced Research Questions

Q. How do reaction conditions influence the catalytic efficiency of this compound in xanthene synthesis?

Catalyst selection (e.g., W-doped ZnO, Cu(II)/natural phosphate) and solvent choice significantly impact yields. For example, Cu(II)/NP in refluxing ethanol achieves 89% yield for 1,8-dioxo-octahydroxanthenes, while solvent-free conditions reduce reaction time. Systematic optimization involves varying catalyst loadings (e.g., 8 mol% W-ZnO) and temperature gradients .

Q. What mechanistic insights explain the role of this compound in multi-component heteroannulation reactions?

The aldehyde group acts as an electrophilic partner, enabling nucleophilic attack from dimedone or malononitrile. For instance, in tetrahydrobenzo[b]pyrans synthesis, GO-ANSA catalysts enhance cyclization by stabilizing intermediates via π-π interactions. Kinetic studies and DFT modeling are recommended to elucidate transition states .

Q. How can contradictory data on reaction yields be resolved in this compound-based quinazolinone synthesis?

Discrepancies in yields (e.g., 70–91%) arise from varying catalysts (Hercynite@H2SO4 vs. solvent-free methods) or purification techniques. A stepwise comparison of parameters—solvent polarity, catalyst recyclability, and by-product analysis via HPLC—is advised. For example, sodium sulfite washes improve purity by removing aldehyde residues .

Q. What computational approaches predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and molecular docking simulates interactions with biological targets. For instance, fluorescent azomethine derivatives exhibit predicted antimicrobial activity via binding to bacterial DNA gyrase, validated by in vitro assays .

Q. What advanced oxidation processes (AOPs) degrade this compound in wastewater?

UV/O3 combinations achieve 90% degradation by generating hydroxyl radicals, which cleave the aromatic ring. Kinetic studies show pseudo-first-order behavior, with rate constants dependent on pH and oxidant concentration. LC-MS identifies intermediates like 4-chlorobenzoic acid, guiding toxicity assessments .

Q. Methodological Guidelines

- Purification: Use column chromatography (silica gel, hexane/DCM) or recrystallization for derivatives like pyranoquinolines .

- Characterization: Combine NMR (for structural elucidation), IR (functional groups), and mass spectrometry (molecular weight confirmation) .

- Catalyst Optimization: Screen solvents (ethanol, DMF), temperatures (25–80°C), and catalyst recyclability (e.g., Cu(II)/NP retains 85% efficiency after 5 cycles) .

Properties

IUPAC Name |

4-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPYQKSLYISFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021860 | |

| Record name | 4-Chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chlorobenzaldehyde appears as colorless to yellow powder or white crystalline solid. Pungent odor. (NTP, 1992), Colorless to yellow solid with a pungent odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

415 to 417 °F at 760 mmHg (NTP, 1992) | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

190 °F (NTP, 1992) | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.196 at 142 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.18 [mmHg] | |

| Record name | 4-Chlorobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-88-1 | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E67727UP9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

111 to 117 °F (NTP, 1992) | |

| Record name | 4-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.